![molecular formula C18H39NO3 B14356173 2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-48-0](/img/structure/B14356173.png)
2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) is a chemical compound with the molecular formula C18H39NO3 It is characterized by the presence of an undecyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups
Métodos De Preparación
The synthesis of 2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) involves several steps. One common synthetic route includes the reaction of 3-(undecyloxy)propylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparación Con Compuestos Similares
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) can be compared with similar compounds such as:
2,2’-{[3-(Undecyloxy)propyl]imino}diethanol: This compound has a similar structure but differs in the presence of an imino group instead of an azanediyl group.
2,2’-{[3-(Undecyloxy)propyl]imino}diethanol: Another similar compound with slight variations in the functional groups attached to the propyl chain.
Propiedades
Número CAS |
91374-48-0 |
|---|---|
Fórmula molecular |
C18H39NO3 |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(3-undecoxypropyl)amino]ethanol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-17-22-18-11-12-19(13-15-20)14-16-21/h20-21H,2-18H2,1H3 |
Clave InChI |
CSXMKXGSWKXVEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOCCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
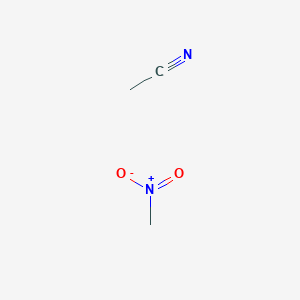
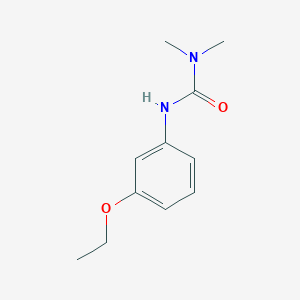
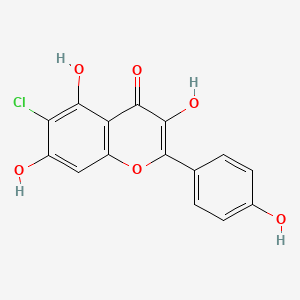
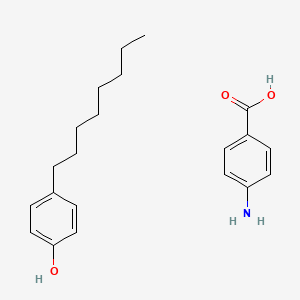
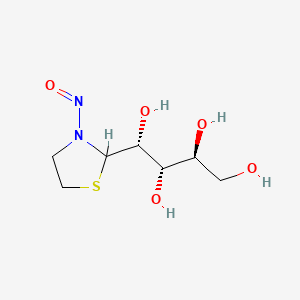
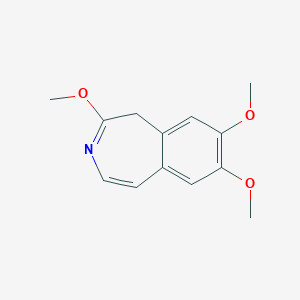
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)

![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
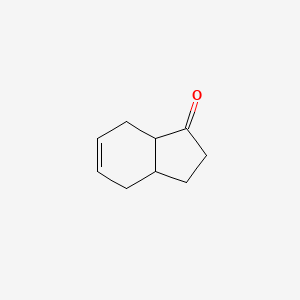
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
